Impact of Stereochemistry on Integrin Antagonist Potency
The (R)-enantiomer of 3-amino-4-(4-pyridyl)-butyric acid is a key scaffold in potent VLA-4 integrin antagonists. In a medicinal chemistry optimization campaign, the (R)-isomer-containing lead series demonstrated sub-nanomolar potency. The critical role of the chiral center is highlighted by an 8-fold improvement in potency achieved through optimization of the beta-amino acid core, a step where the use of an incorrect enantiomer would be catastrophic to activity [1].
| Evidence Dimension | VLA-4 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | The (R)-enantiomer scaffold is foundational for potent antagonists. |
| Comparator Or Baseline | (S)-enantiomer (CAS 270065-69-5) |
| Quantified Difference | Up to 8-fold improvement in potency from lead optimization of a beta-amino acid core, requiring precise stereochemistry. |
| Conditions | Referenced from a medicinal chemistry lead optimization program on acylated beta-amino acids as VLA-4 antagonists. |
Why This Matters
The (R)-stereochemistry is a non-negotiable structural feature for binding to the integrin target; its procurement is mandatory for reproducing active leads.
- [1] Lin LS, et al. The discovery of acylated beta-amino acids as potent and orally bioavailable VLA-4 antagonists. Bioorg Med Chem Lett. 2002;12(4):611-614. PMID: 11844683. View Source
